- 1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, Federal Republic of Germany, , ,

Cas no 96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester)

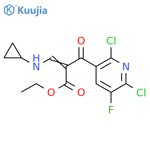

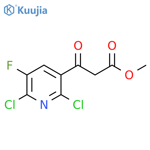

96568-07-9 structure

Produktname:7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

CAS-Nr.:96568-07-9

MF:C14H12ClFN2O3

MW:310.708086013794

MDL:MFCD08458313

CID:61854

PubChem ID:11722954

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

- ETHYL 1-CYCLOPROPYL-7-CHLORO-6-FLUORO-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYLRIDINE CARBOXYLATE

- 1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8- Naphthyridine-3-Carboxylic acid

- Ethyl1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate

- 1-Cyclopropyl-6-Fluoro-7-Chloride-4-Oxo-1,4-Dihydro-1,8-Napthyridine-3-Carboxylie acid

- 1,8-Naphthyridine-3-carboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, ethyl ester

- ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylicacid ethyl ester

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylicacid ethyl ester

- C14H12ClFN2O3

- ethyl 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester

- 7-Chloro-1-cyclopropyl-6-fluo

- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (ACI)

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid Ethyl Ester;

- Ethyl7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- AKOS015999949

- MFCD08458313

- AS-13782

- DTXSID30471143

- 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4- oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester

- 96568-07-9

- CS-0046189

- 1-cyclopropyl-6-fluoro-7- chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester

- ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate

- SCHEMBL5422476

- RWCZOVMOKFTUAD-UHFFFAOYSA-N

- SY047866

- AC-7741

- cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

-

- MDL: MFCD08458313

- Inchi: 1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3

- InChI-Schlüssel: RWCZOVMOKFTUAD-UHFFFAOYSA-N

- Lächelt: O=C(C1C(=O)C2C(=NC(=C(C=2)F)Cl)N(C2CC2)C=1)OCC

Berechnete Eigenschaften

- Genaue Masse: 310.05200

- Monoisotopenmasse: 310.0520481g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 21

- Anzahl drehbarer Bindungen: 4

- Komplexität: 495

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 59.5

- XLogP3: 3

Experimentelle Eigenschaften

- Dichte: 1.727

- Schmelzpunkt: 173-175°C

- Siedepunkt: 485.919°C at 760 mmHg

- Flammpunkt: 247.675°C

- Brechungsindex: 1.692

- PSA: 61.19000

- LogP: 2.70060

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Lagerzustand:Inert atmosphere,2-8°C

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB336937-25g |

Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |

96568-07-9 | 25g |

€111.70 | 2025-02-17 | ||

| TRC | C365395-25g |

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |

96568-07-9 | 25g |

$ 856.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y0983230-100g |

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

96568-07-9 | 95% | 100g |

$330 | 2024-08-02 | |

| abcr | AB336937-5 g |

Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |

96568-07-9 | 5g |

€77.40 | 2023-04-26 | ||

| Chemenu | CM141358-25g |

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

96568-07-9 | 95+% | 25g |

$226 | 2021-08-05 | |

| Alichem | A219007994-100g |

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

96568-07-9 | 96% | 100g |

$711.48 | 2023-08-31 | |

| TRC | C365395-1g |

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |

96568-07-9 | 1g |

$ 127.00 | 2023-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT513-5g |

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |

96568-07-9 | 96% | 5g |

97.0CNY | 2021-08-04 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-358143-1 g |

Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |

96568-07-9 | 1g |

¥1,504.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-358143A-5 g |

Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |

96568-07-9 | 5g |

¥4,513.00 | 2023-07-10 |

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Potassium carbonate

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, Journal of Heterocyclic Chemistry, 1991, 28(2), 541-3

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

Referenz

- Use of tetrabutylammonium fluoride as a cyclization agent in the synthesis of bactericidal 4-pyridone-3-carboxylic acid derivatives, Tetrahedron Letters, 1988, 29(16), 1931-4

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylates as antibacterials, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux

Referenz

- Method for synthesis of Gemifloxacin main-ring compound, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Toluene ; rt → 130 °C

Referenz

- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of antimicrobial quinolones and heterocyclic compounds, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Preparation of fluoronicotinic acid derivatives as intermediates for naphthyridine antibiotics, Japan, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt

1.2 30 min, rt

1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt

1.2 30 min, rt

1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt

Referenz

- Structure aided design of chimeric antibiotics, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2428-2433

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Oxalyl chloride

Referenz

- Preparation of naphthyridinone- and quinolonecarboxylic acids as antibacterial agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Synthesis and antibacterial activity of new 5-substituted 1-cyclopropyl-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, Journal of Heterocyclic Chemistry, 1992, 29(4), 985-9

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ; 1.5 h, 75 - 80 °C

Referenz

- Preparation of quinolonecarboxylate derivatives, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride

1.2 Solvents: Toluene

1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water

1.2 Solvents: Toluene

1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water

Referenz

- Process for preparing quinolonecarboxylic acid esters and 1,8-naphthyridinecarboxylic acid esters, Japan, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Acetic anhydride ; rt → 130 °C; 20 h, 130 °C

1.2 Solvents: Ethanol ; 2 h, rt

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt

1.2 Solvents: Ethanol ; 2 h, rt

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt

Referenz

- Preparation of quinolonecarboxylic acid derivatives as antibacterial agents, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- 1,8-Naphthyridine derivatives, European Patent Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

Referenz

- One-pot four-step process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using DMF dialkyl acetals, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

Referenz

- Preparation of 3-amino-2-arylcarbonylacrylates or -acrylonitriles as intermediates for antibacterial agents, Japan, , ,

Herstellungsverfahren 18

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Raw materials

- 3-Pyridinepropanoic acid, 2,6-dichloro-α-[(cyclopropylamino)methylene]-5-fluoro-β-oxo-, ethyl ester

- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

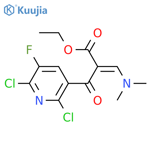

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8naphthyridine-3-carboxylic Acid

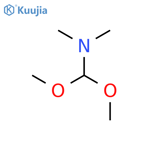

- (dimethoxymethyl)dimethylamine

- Methyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate

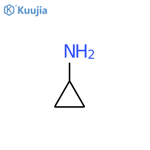

- cyclopropanamine

- ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(dimethylamino)acrylate

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preparation Products

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Verwandte Literatur

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester) Verwandte Produkte

- 477567-34-3(ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate)

- 2228207-27-8(3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}piperidine)

- 935761-02-7(O7-tert-butyl O1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate)

- 869947-52-4(4-Methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol)

- 791720-42-8((1-bromocyclohexyl)methanamine)

- 2004-07-1(2-Amino-6-chloropurine-9-b-D-riboside)

- 1212203-68-3(4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide)

- 1262001-34-2(2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol)

- 2126143-04-0(CID 132327637)

- 2172376-14-4(2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}acetic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96568-07-9)7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

Reinheit:99%

Menge:100g

Preis ($):150.0